N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-methoxybenzohydrazide
Description
N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-methoxybenzohydrazide is a benzohydrazide derivative featuring a pyrrolidinone core substituted with a 4-propoxyphenyl group and a 4-methoxybenzohydrazide moiety. This compound belongs to a class of molecules known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, as observed in structurally related benzohydrazides .
Properties
Molecular Formula |
C21H23N3O5 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-methoxybenzohydrazide |
InChI |
InChI=1S/C21H23N3O5/c1-3-12-29-17-10-6-15(7-11-17)24-19(25)13-18(21(24)27)22-23-20(26)14-4-8-16(28-2)9-5-14/h4-11,18,22H,3,12-13H2,1-2H3,(H,23,26) |
InChI Key |
NTCUUPIUKUDJJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Three-Component Condensation
A method adapted from Dehaen et al. involves:
-
Sodium diethyl oxalacetate (as a diketone source)
-
4-Propoxybenzaldehyde (aryl component)
-
Methylamine (amine source)
Reaction Conditions:
| Component | Role | Conditions |
|---|---|---|
| Sodium diethyl oxalacetate | Diketone precursor | Reflux in ethanol |
| 4-Propoxybenzaldehyde | Aryl aldehyde | Equimolar with oxalacetate |
| Methylamine | Amine source | 1:1:1 molar ratio |
Mechanism:
-
Step 1: Condensation of oxalacetate, aldehyde, and methylamine forms a dihydro-pyrrole-carboxylate intermediate.
-
Step 2: Decarboxylation under acidic or thermal conditions yields the pyrrolidinone core.
Cyclization via Oxalyl Chloride
For substituted pyrrolidinones, oxalyl chloride can facilitate cyclization:
| Reagent | Purpose | Conditions |
|---|---|---|
| Oxalyl chloride | Activates carboxyl groups | Dichloromethane, 0°C |
| 4-Propoxybenzaldehyde | Aryl component | Equimolar |
Outcome: Formation of the pyrrolidinone ring with ketone groups at positions 2 and 5.
Hydrazide Functionalization
The 4-methoxybenzohydrazide moiety is introduced via nucleophilic substitution or coupling reactions.
Direct Hydrazide Coupling
Reagents and Conditions:
| Component | Role | Conditions |
|---|---|---|
| 4-Methoxybenzoylhydrazide | Hydrazide source | Ethanol, reflux |
| Pyrrolidinone | Electrophilic partner | Acid catalyst (e.g., HCl) |
Mechanism:
-
Step 1: The hydrazide’s amine group attacks the electrophilic carbonyl carbon of the pyrrolidinone.
-
Step 2: Protonation and deprotonation yield the hydrazone intermediate.
-
Step 3: Further reaction or rearrangement forms the hydrazide.
Reduction and Amination
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Ketone Reduction | NaBH4, LiAlH4, or catalytic hydrogenation | Pyrrolidine intermediate |
| Amination | 4-Methoxybenzoylhydrazide, H2O2 | Hydrazide formation |
Advantages:
-
Avoids harsh conditions of direct coupling.
-
Enables selective functionalization.
Optimized Synthesis Protocol
A consolidated approach based on literature data:
Step 1: Pyrrolidinone Core Synthesis
Step 2: Hydrazide Attachment
-
Reactants:
-
2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl (1 equiv)
-
4-Methoxybenzoylhydrazide (1.1 equiv)
-
-
Conditions:
-
Ethanol, reflux, 3–4 hours.
-
Neutralize with NaHCO3, filter precipitate.
-
Critical Reaction Parameters
Table 1: Key Optimization Factors
| Parameter | Impact on Yield/Selectivity | Optimal Range |
|---|---|---|
| Reaction Time | Prolonged reflux favors decarboxylation | 3–4 hours (coupling), 7 hours (decarboxylation) |
| Solvent | Ethanol enhances solubility and reaction kinetics | Ethanol or DMF |
| Acid Concentration | Excess acid may degrade hydrazide | 10% HCl for decarboxylation |
| Temperature | High temp risks side reactions | 80–100°C (reflux) |
Analytical Characterization
Spectroscopic Data
Challenges and Solutions
Low Yields
-
Cause: Side reactions during decarboxylation or incomplete coupling.
-
Solution: Optimize acid concentration and use anhydrous conditions.
Purity Issues
-
Cause: Residual starting materials or byproducts.
-
Solution: Recrystallization (methanol) or silica gel chromatography.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Three-component Condensation | High atom economy | Moderate yields |
| Direct Coupling | Short reaction time | Requires pure hydrazide |
| Reduction-Amination | Flexible functionalization | Multi-step, lower efficiency |
Chemical Reactions Analysis
Types of Reactions
N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and catalysts like palladium on carbon (Pd/C). Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-methoxybenzohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s molecular framework shares similarities with other benzohydrazides but is distinguished by its pyrrolidinone ring and substituents. Key comparisons include:
Table 1: Physicochemical Properties of Selected Benzohydrazides
*Inferred data based on structural analogues. †Estimated using and computational tools. ‡Reported logP for the hydroxyl analogue in .
Key Observations :
- The target compound’s 4-methoxy group increases lipophilicity compared to hydroxylated analogues (e.g., logP ~1.2 vs. 0.06 in ) .
- Pyrrolidinone-containing derivatives (e.g., 3C in ) exhibit higher molecular weights and variable melting points, likely due to hydrogen bonding from the dioxo group .
Spectral Data Comparison
1H-NMR and mass spectrometry data highlight structural differences:
Table 2: Spectral Features of Benzohydrazides
*Predicted shifts based on and .
Key Observations :
- The target’s pyrrolidinone protons are expected near δ 2.5–4.0, distinct from benzylidene CH=N signals (δ ~8.3 in ) .
- Methoxy groups consistently appear at δ ~3.8 across analogues .
Key Observations :
- Methoxy-substituted benzohydrazides (e.g., ) show enzyme inhibitory activity, suggesting the target compound could share this trait .
Mechanism of Action and Selectivity
- Antibacterial Activity : Analogues in inhibit the bacterial topoisomerase ParE, with selectivity indices >200, likely due to hydrogen bonding from the hydrazide group . The target’s methoxy group may further optimize binding.
- Enzyme Inhibition : Thymidine phosphorylase and cholinesterase inhibition in and correlate with electron-withdrawing substituents (e.g., nitro, halogens), suggesting the target’s methoxy group may modulate this activity .
Biological Activity
N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-methoxybenzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural properties, and biological activities, focusing on antimicrobial and anticancer effects.
Synthesis and Structural Properties
The synthesis of this compound typically involves multi-step reactions starting from hydrazides and various aldehydes. The structural confirmation is achieved using techniques such as NMR spectroscopy and X-ray diffraction.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 499.6 g/mol. The compound features a pyrrolidine ring with dioxo and propoxyphenyl substituents, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H33N3O5S |
| Molecular Weight | 499.6 g/mol |
| IUPAC Name | This compound |
| Boiling Point | Predicted: 675.5 °C |
| Density | Predicted: 1.24 g/cm³ |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds in the acylhydrazone group, suggesting that this compound may exhibit comparable effects. Acylhydrazones have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study:
In a comparative study, several acylhydrazones were synthesized and tested for their antibacterial efficacy. The results indicated that compounds with higher lipophilicity and specific substituents demonstrated enhanced antibacterial activity. For instance, derivatives with halogen substitutions on the phenyl ring exhibited improved potency against resistant strains .
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Acylhydrazones are known to possess cytotoxic properties against various cancer cell lines. The mechanism often involves the induction of apoptosis through interaction with cellular targets such as DNA or specific enzymes .
Research Findings:
In vitro studies have shown that certain derivatives within this chemical class can inhibit cell proliferation in cancer models while exhibiting low toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .
The biological activity of this compound likely involves its interaction with specific molecular targets within microbial or cancerous cells. These interactions can lead to alterations in cellular pathways, promoting either cell death in cancer cells or inhibiting growth in bacteria.
Q & A
What are the key steps in synthesizing N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-methoxybenzohydrazide?
Level : Basic
Answer :
The synthesis typically involves multi-step reactions:
Hydrazide formation : Reacting 4-methoxybenzoic ester derivatives with hydrazine hydrate under reflux in ethanol (3–5 hours) to yield 4-methoxybenzohydrazide intermediates .
Pyrrolidinone ring construction : Condensation of a 4-propoxyphenyl-substituted diketone precursor with the hydrazide intermediate. This step often requires precise pH and temperature control to avoid side reactions .
Purification : Recrystallization using ethanol or column chromatography (e.g., chloroform:petroleum ether, 8:2) to isolate the final product .
Key validation : Monitor reaction progress via TLC and confirm purity via melting point and NMR .
Which spectroscopic techniques are critical for characterizing this compound?
Level : Basic
Answer :
- 1H/13C NMR : Identify protons from the pyrrolidinone ring (δ 2.5–3.5 ppm for CH₂ groups) and methoxy substituents (δ 3.8–4.0 ppm). Aromatic protons from the 4-propoxyphenyl group appear as multiplet signals (δ 6.8–7.5 ppm) .
- IR spectroscopy : Confirm carbonyl groups (C=O stretches at ~1640–1680 cm⁻¹) and N-H stretches (~3190 cm⁻¹) .
- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 8.7° in related hydrazides) and hydrogen-bonding patterns critical for stability .
How do functional groups influence the compound’s reactivity and stability?
Level : Basic
Answer :
- Pyrrolidinone ring : The 2,5-dioxo groups enhance electrophilicity, facilitating nucleophilic additions or substitutions .
- 4-Methoxybenzohydrazide : The methoxy group stabilizes the aromatic ring via electron donation, while the hydrazide moiety enables Schiff base formation with aldehydes .
- 4-Propoxyphenyl : The propoxy chain increases lipophilicity, impacting solubility in polar solvents .
How can reaction conditions be optimized to improve yield?
Level : Advanced
Answer :
- Solvent selection : Ethanol or methanol is preferred for hydrazide formation due to high hydrazine solubility. For condensation steps, aprotic solvents (e.g., DMF) may enhance reactivity .
- Temperature : Reflux (70–80°C) for hydrazide synthesis vs. controlled room temperature for sensitive intermediates .
- Catalysis : Acetic acid (1–2 drops) accelerates Schiff base formation in hydrazide-aldehyde condensations .
Example : In related compounds, adjusting solvent polarity increased yields from 47% to 82% .
How to resolve contradictions in spectral data interpretation?
Level : Advanced
Answer :
Contradictions often arise from:
- Coupling patterns : Overlapping signals in aromatic regions (e.g., 4-propoxyphenyl vs. methoxyphenyl). Use 2D NMR (COSY, HSQC) to assign signals unambiguously .
- Tautomerism : Hydrazide-hydrazone tautomerism can shift IR carbonyl peaks. Compare experimental data with computational simulations (DFT) .
- Crystallographic vs. solution data : X-ray structures may show planar conformations not observed in solution due to dynamic effects .
What structural modifications enhance biological activity?
Level : Advanced
Answer :
- Pyrrolidinone substitution : Introducing electron-withdrawing groups (e.g., nitro) at the 3-position increases electrophilicity, potentially boosting enzyme inhibition .
- Hydrazide derivatization : Copper(II) complexes of benzohydrazides show enhanced antibacterial activity by disrupting cell membranes .
- Propoxy chain length : Longer alkoxy chains (e.g., butoxy) improve membrane permeability but reduce aqueous solubility .
What insights do crystal structures provide for drug design?
Level : Advanced
Answer :
- Hydrogen-bond networks : Stabilize the molecule in solid state (e.g., N-H⋯O bonds between hydrazide and pyrrolidinone groups) .
- Conformational flexibility : The E-configuration about the C=N bond in hydrazides is critical for binding to biological targets .
- Packing interactions : Weak C–H⋯O bonds influence solubility and crystallinity, affecting formulation strategies .
Are there alternative synthetic routes to bypass low-yield steps?
Level : Advanced
Answer :
- Microwave-assisted synthesis : Reduces reaction time for hydrazide formation from 3 hours to 30 minutes .
- Enzymatic catalysis : Lipases can enantioselectively resolve intermediates, avoiding racemic mixtures .
- Ester intermediates : Ethyl or benzyl esters (e.g., Ethyl 1-[2,5-dioxo-pyrrolidin-3-yl]piperidine-4-carboxylate) can improve solubility during coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
